Potassium hydrogen diiodate

Description

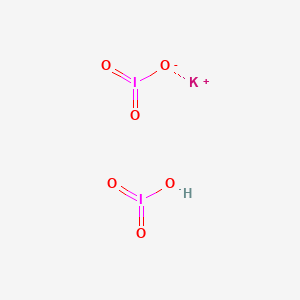

Structure

2D Structure

Properties

IUPAC Name |

potassium;iodic acid;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYDTMSDROWHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)=O.[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI2KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065477 | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hydrogen diiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-24-8 | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen diiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preparation of High-Purity Potassium Hydrogen Diiodate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of high-purity potassium hydrogen diiodate (KH(IO₃)₂), a compound of significant interest as a primary analytical standard. Its stability, non-hygroscopic nature, and high purity make it an excellent reagent for both acid-base and redox titrations. This document outlines the fundamental preparation chemistry, detailed experimental protocols, and methods for purity assessment, tailored for a scientific audience.

Core Concepts in Synthesis and Purification

The preparation of high-purity this compound is centered around two key stages: the initial synthesis from potassium iodate (B108269) and iodic acid, followed by a meticulous purification process, primarily through recrystallization. The underlying principle of the synthesis is the reaction of a stoichiometric amount of iodic acid with a saturated solution of potassium iodate. Subsequent purification by recrystallization leverages the temperature-dependent solubility of this compound in water to separate it from any remaining reactants or other impurities.

Synthesis Chemistry

The synthesis of this compound involves the reaction of potassium iodate (KIO₃) with iodic acid (HIO₃). The reaction proceeds in an aqueous solution, typically with heating to facilitate the dissolution of the reactants. The resulting this compound, being less soluble under specific conditions, can be crystallized from the solution.

Purification via Recrystallization

Recrystallization is a critical step for achieving high purity.[1][2][3] This technique relies on the principle that the solubility of most solids increases with temperature.[1][3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][2] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent.[1][2][3] The efficiency of purification is enhanced by repeated recrystallization cycles.[4]

Quantitative Data and Specifications

The purity of this compound is a critical parameter, especially for its application as a primary standard. Commercial suppliers provide various grades of this compound with specified purity levels.

| Parameter | Specification | Source |

| Purity (Assay by titration) | 99.95 - 100.05% | Chem-Impex[5] |

| Purity (ACS Grade) | 99.8 - 100.2 % | Solstice Advanced Materials[6] |

| Purity (GR Grade) | 99.5% | Ottokemi[7] |

| Purity | 99% | OTTO[8] |

| Purity (Reagent grade) | 99.8% | MySkinRecipes[9] |

| Assay of Purity (Typical) | 99.97 - 100.03% | GFS Chemicals[4] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of high-purity this compound.

Synthesis of this compound

This protocol is based on the reaction of potassium iodate with an acidified solution of iodic acid.[4]

Reagents and Equipment:

-

Potassium iodate (KIO₃)

-

Iodic acid (HIO₃)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Beakers

-

Heating plate with magnetic stirrer

-

Glass stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a saturated solution of potassium iodate by dissolving it in boiling deionized water.

-

In a separate beaker, prepare an acidified solution of iodic acid by dissolving it in deionized water and adding a small amount of concentrated hydrochloric acid.

-

While continuously stirring, add the hot, acidified iodic acid solution to the boiling potassium iodate solution.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of this compound.

-

Further cool the mixture in an ice bath to maximize the crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with small portions of ice-cold deionized water.

-

Proceed with the recrystallization protocol for purification.

Purification by Recrystallization

This protocol describes the purification of the synthesized this compound. For achieving the highest purity, it is recommended to perform at least three recrystallization cycles.[4]

Reagents and Equipment:

-

Crude this compound

-

Deionized water

-

Beakers

-

Heating plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

-

Desiccator

Procedure:

-

Transfer the crude this compound crystals to a beaker.

-

Add a minimum amount of deionized water to the beaker.

-

Gently heat the suspension while stirring until all the crystals have dissolved.

-

If any insoluble impurities are observed, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the beaker in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Repeat the recrystallization process (steps 1-8) two more times for a total of three recrystallizations.[4]

-

After the final filtration, dry the crystals in an oven at 100-120°C for at least two hours.[4]

-

Store the dried, high-purity this compound in a desiccator to prevent any moisture absorption.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of the prepared this compound.

-

Acid-Base Titration: As a primary acidimetric standard, its purity can be accurately determined by titrating a precisely weighed sample with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator like phenolphthalein.[4]

-

Iodometric Titration: The iodate content can be determined by reacting it with an excess of potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

-

Elemental Analysis: Can be used to determine the percentage of potassium, hydrogen, iodine, and oxygen, and compare it with the theoretical values.

-

Spectroscopic Methods (e.g., ICP-MS/OES): To quantify trace metallic impurities.

Visualizations

The following diagrams illustrate the key processes in the preparation of high-purity this compound.

Caption: Chemical synthesis of this compound.

Caption: Experimental workflow for synthesis and purification.

Caption: Logical flow of purification to achieve high purity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. info.gfschemicals.com [info.gfschemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 60350 | Solstice Advanced Materials [lab.solstice.com]

- 7. This compound, GR 99.5% 13455-24-8 India [ottokemi.com]

- 8. This compound, 99%, COA, Certificate of Analysis, 13455-24-8, P 2255 [ottokemi.com]

- 9. This compound [myskinrecipes.com]

Physicochemical Properties of Potassium Biiodate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium biiodate, also known as potassium hydrogen diiodate (KH(IO₃)₂), is an inorganic compound that serves as a primary standard in analytical chemistry. Its high purity and stability make it an excellent titrant for the standardization of basic and reducing agent solutions. This technical guide provides a comprehensive overview of the core physicochemical properties of potassium biiodate, complete with experimental protocols and structured data presentation to support its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of potassium biiodate are summarized in the table below, providing a clear reference for laboratory applications.

| Property | Value |

| Chemical Formula | KH(IO₃)₂ |

| Molecular Weight | 389.91 g/mol [1][2] |

| Appearance | White, crystalline powder[1] |

| Odor | Odorless |

| Solubility in Water | 1.33 g/100 mL at 15°C[2], sparingly and slowly soluble |

| pH of Aqueous Solution | 1-2 (for a 50 g/L solution at 20°C)[1] |

| Density | Approximately 3.89 g/cm³ (value for Potassium Iodate, often used as a reference) |

| Bulk Density | 1750 kg/m ³[1] |

| Melting Point | Decomposes before melting.[3][4] |

| Decomposition | Thermal decomposition generates corrosive vapors, including iodine vapor, hydrogen iodide, and potassium oxides.[3][5] |

| Crystal Structure | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 7.028 Å, b = 8.203 Å, c = 21.841 Å, β = 98.03° |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experimental procedures.

Determination of Aqueous Solubility

The solubility of potassium biiodate in water can be determined using the isothermal equilibrium method.

-

Preparation of Saturated Solution: An excess amount of potassium biiodate is added to a known volume of deionized water in a thermostated vessel. The mixture is stirred continuously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached at a constant temperature.

-

Sample Collection and Analysis: After allowing the undissolved solid to settle, a known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid aspirating solid particles.

-

Quantification: The concentration of potassium biiodate in the collected sample is determined by a suitable analytical method, such as iodometric titration.

-

An excess of potassium iodide is added to an acidified aliquot of the saturated solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

-

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in grams per 100 mL of water. This procedure is repeated at various temperatures to construct a solubility curve.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and decomposition of potassium biiodate.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground potassium biiodate is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument records the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

-

Analysis:

-

The TGA curve reveals the temperature ranges at which mass loss occurs, indicating decomposition.

-

The DSC curve shows endothermic or exothermic peaks associated with phase transitions or decomposition. For potassium biiodate, an endothermic peak corresponding to decomposition is expected. The onset temperature of this peak is often taken as the decomposition temperature.

-

Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

-

Crystal Growth: Single crystals of potassium biiodate suitable for XRD are grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the electron density distribution within the unit cell. This electron density map is then used to locate the positions of the atoms. The structural model is refined to obtain precise atomic coordinates and lattice parameters.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of potassium biiodate.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide on the Solubility of Potassium Hydrogen Diiodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hydrogen diiodate (KH(IO₃)₂), with a particular focus on its behavior in organic solvents. While quantitative data in organic media is sparse in publicly available literature, this guide summarizes the known information and provides a robust experimental framework for its determination.

Introduction to this compound

This compound, also known as potassium bi-iodate, is an inorganic compound with the chemical formula KH(IO₃)₂. It is a white crystalline solid and a potassium salt of iodic acid.[1] This compound is recognized for its stability and is commonly used as a primary standard in analytical chemistry, particularly in iodometric titrations for standardizing solutions of sodium thiosulfate.[2] It is also used in the synthesis of other iodine-containing compounds.[2]

Solubility Profile

The solubility of a compound is a critical physicochemical property, influencing its application in various fields, including chemical synthesis, formulation development, and analytical method development.

Aqueous Solubility:

This compound is soluble in water.[1][2][3][4] The solubility in water is reported to be 13 g/L at 20 °C.[5][6][7][8] The resulting aqueous solution is acidic, with a pH of 1-2 for a 50 g/L solution at 20 °C.[4][5][7]

Solubility in Organic Solvents:

Published quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, existing information indicates poor solubility in at least one common organic solvent.

Data Presentation:

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 13 g/L | [5][6][7][8] |

| Ethanol | Not Specified | Insoluble | [3] |

The lack of extensive data highlights a knowledge gap and underscores the need for experimental determination of its solubility in various organic solvents, which would be valuable for applications in organic synthesis and non-aqueous analytical chemistry.

Experimental Protocol for Solubility Determination

For researchers needing to quantify the solubility of this compound in specific organic solvents, the following gravimetric method provides a reliable approach.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sintered glass filter or appropriate filtration apparatus

-

Drying oven

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure the solution becomes fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Filter the withdrawn sample quickly using a sintered glass filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the dissolved solid is left behind as a residue.

-

Dry the residue in a drying oven at an appropriate temperature until a constant weight is achieved.

-

Weigh the container with the dried solid.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container and solid minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent used (e.g., in g/L or mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Conclusion

While this compound is known to be soluble in water, its solubility in organic solvents is not well-documented, with sources indicating it is insoluble in ethanol. For drug development professionals and researchers working with non-aqueous systems, the provided experimental protocol offers a clear and effective method for determining its solubility in solvents of interest. The generation of such data would be a valuable contribution to the chemical literature and beneficial for expanding the applications of this versatile compound.

References

- 1. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]

- 6. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]

The Ascendance of a Dual-Purpose Standard: A Technical Guide to the Historical Development of Potassium Hydrogen Diiodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hydrogen diiodate, KH(IO₃)₂, has carved a significant niche in analytical chemistry as a versatile and reliable primary standard. Its dual nature, enabling its use in both acid-base and iodometric titrations, coupled with its high purity and stability, has made it an invaluable tool in the modern analytical laboratory. This technical guide delves into the historical development of this compound as a primary standard, providing a comprehensive overview of its properties, synthesis, purification, and application in key analytical procedures. Detailed experimental protocols and a comparative analysis with other primary standards are presented to offer a complete resource for researchers and professionals in the field.

Introduction: The Quest for a Reliable Standard

The accuracy of volumetric analysis hinges on the purity and stability of the primary standard used to ascertain the concentration of titrants. An ideal primary standard should be readily available in a highly pure form, stable to air and heat, non-hygroscopic, have a high equivalent weight, and be soluble in the chosen solvent. While substances like potassium hydrogen phthalate (B1215562) (KHP) and sodium carbonate have long been staples in acid-alimetry, the search for a single, versatile standard for both acid-base and redox titrations led to the investigation of other compounds.

The Emergence of this compound: A Historical Perspective

The early 20th century saw a concerted effort to identify and validate new primary standards to enhance the accuracy and efficiency of analytical methods. While the exact first proposition of this compound (also known as potassium bi-iodate) as a primary standard is not definitively documented in readily available literature, a seminal paper by I. M. Kolthoff and L. H. van Berk in the 1926 issue of the Journal of the American Chemical Society, titled "The Use of Potassium Bi-iodate as a Standard Substance in Alkalimetric and Iodimetric Titrations," was instrumental in bringing its utility to the forefront of the analytical chemistry community[1]. This work likely laid the groundwork for its broader acceptance and use.

The unique advantage of this compound lies in its ability to act as both an acid and a strong oxidizing agent. This dual functionality stems from its chemical nature as an acid salt of a strong acid (iodic acid) and a strong base (potassium hydroxide), and the presence of iodine in its highest stable oxidation state (+5).

Physicochemical Properties and Quantitative Data

The suitability of this compound as a primary standard is underpinned by its favorable physicochemical properties. It is a white, crystalline solid that is stable under typical laboratory conditions.[2] Commercially available primary standard grade this compound boasts a high purity, often exceeding 99.95%.[2][3]

| Property | Value | References |

| Molecular Formula | KH(IO₃)₂ | [4][5] |

| Molecular Weight | 389.91 g/mol | [4][5] |

| Assay (Purity) | 99.95-100.05% | [2][3] |

| Form | White crystalline powder | [2] |

| Solubility in Water | Soluble | [6] |

| Hygroscopicity | Low | [4] |

| Stability | Stable in air and on heating to a moderate temperature | [2] |

Experimental Protocols

Synthesis and Purification of Primary Standard Grade this compound

While commercially available, the preparation and purification of this compound in the laboratory to primary standard grade is a critical process for ensuring the highest accuracy.

4.1.1. Synthesis

A common method for the synthesis of this compound involves the reaction of a stoichiometric amount of potassium iodate (B108269) (KIO₃) with iodic acid (HIO₃).

Materials:

-

Potassium iodate (KIO₃), analytical reagent grade

-

Iodic acid (HIO₃), analytical reagent grade

-

Distilled or deionized water

Protocol:

-

Calculate the molar equivalents of potassium iodate and iodic acid required.

-

Dissolve the potassium iodate in a minimal amount of hot distilled water in a clean beaker with gentle stirring.

-

In a separate beaker, dissolve the iodic acid in a minimal amount of warm distilled water.

-

Slowly add the iodic acid solution to the potassium iodate solution while continuously stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the precipitated crystals of this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.

4.1.2. Purification by Recrystallization

To achieve the high purity required for a primary standard, the synthesized this compound should be recrystallized.

Materials:

-

Crude this compound

-

Distilled or deionized water

Protocol:

-

Dissolve the crude this compound crystals in a minimum amount of hot distilled water (approximately 60-70°C) with continuous stirring to create a saturated solution.

-

Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature. This slow cooling process encourages the formation of well-defined crystals and minimizes the inclusion of impurities.

-

Further cool the solution in an ice bath to maximize the yield of recrystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small portion of ice-cold distilled water.

-

Dry the purified crystals in an oven at a temperature of 110-120°C to a constant weight to remove any residual moisture.

-

Store the dried, primary standard grade this compound in a desiccator to prevent moisture absorption.

Standardization of Sodium Thiosulfate (B1220275) Solution

This compound is an excellent primary standard for the standardization of sodium thiosulfate (Na₂S₂O₃) solutions, a common titrant in iodometric analyses.

Principle: In an acidic solution containing an excess of potassium iodide (KI), this compound quantitatively liberates iodine. This liberated iodine is then titrated with the sodium thiosulfate solution using starch as an indicator.

Reactions:

-

KH(IO₃)₂ + 10KI + 11HCl → 11KCl + 6I₂ + 6H₂O

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Materials:

-

Primary standard this compound, accurately weighed

-

Potassium iodide (KI), reagent grade

-

Hydrochloric acid (HCl), concentrated

-

Sodium thiosulfate (Na₂S₂O₃) solution of unknown concentration

-

Starch indicator solution (1%)

-

Distilled or deionized water

Protocol:

-

Accurately weigh, to the nearest 0.1 mg, approximately 0.12-0.15 g of dried primary standard this compound into a clean 250 mL Erlenmeyer flask.

-

Dissolve the KH(IO₃)₂ in approximately 50 mL of distilled water.

-

Add approximately 2 g of potassium iodide to the solution and swirl to dissolve.

-

Carefully add 5 mL of concentrated hydrochloric acid to the flask and swirl gently to mix. The solution should turn a deep brown due to the liberated iodine.

-

Immediately begin titrating with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.

-

Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration at least two more times for precision.

-

Calculate the molarity of the sodium thiosulfate solution using the stoichiometry of the reactions.

Standardization of Sodium Hydroxide (B78521) Solution

The acidic nature of this compound allows for its use in the standardization of strong base solutions like sodium hydroxide (NaOH).[7]

Principle: this compound acts as a strong acid and reacts with sodium hydroxide in a 1:1 molar ratio.

Reaction: KH(IO₃)₂ + NaOH → KNa(IO₃)₂ + H₂O

Materials:

-

Primary standard this compound, accurately weighed

-

Sodium hydroxide (NaOH) solution of unknown concentration

-

Phenolphthalein (B1677637) indicator solution

-

Distilled or deionized water (boiled and cooled to remove dissolved CO₂)

Protocol:

-

Accurately weigh, to the nearest 0.1 mg, approximately 0.8-1.0 g of dried primary standard this compound into a clean 250 mL Erlenmeyer flask.

-

Dissolve the KH(IO₃)₂ in approximately 100 mL of boiled and cooled distilled water.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate the KH(IO₃)₂ solution with the sodium hydroxide solution from a burette with constant swirling.

-

The endpoint is reached when the colorless solution turns a faint but persistent pink color.

-

Record the volume of sodium hydroxide solution used.

-

Repeat the titration at least two more times for precision.

-

Calculate the molarity of the sodium hydroxide solution.

Comparative Analysis with Other Primary Standards

| Feature | This compound (KH(IO₃)₂) | Potassium Hydrogen Phthalate (KHP) (KHC₈H₄O₄) | Anhydrous Sodium Carbonate (Na₂CO₃) |

| Primary Use | Acid-base and Iodometric Titrations | Acid-base Titrations | Acid-base Titrations |

| Molecular Weight | 389.91 g/mol | 204.22 g/mol | 105.99 g/mol |

| Equivalent Weight (Acid-Base) | 389.91 g/eq | 204.22 g/eq | 53.00 g/eq (to methyl orange endpoint) |

| Equivalent Weight (Iodometric) | 32.49 g/eq | N/A | N/A |

| Hygroscopicity | Low | Low | Moderately Hygroscopic |

| Purity | Very High | Very High | High, but can absorb water and CO₂ |

| Versatility | High (dual-purpose) | Moderate (acidimetry only) | Moderate (alkalimetry only) |

Advantages of this compound:

-

Versatility: Its ability to be used as a standard for both strong bases and reducing agents like sodium thiosulfate is a significant advantage, reducing the need to maintain multiple primary standards.

-

High Equivalent Weight in Acid-Base Titrations: This minimizes weighing errors.

-

Stability: It is a stable solid that is not appreciably hygroscopic.

Logical Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthesis and purification workflow for primary standard KH(IO₃)₂.

Caption: Titration workflows for standardizing Na₂S₂O₃ and NaOH.

Conclusion

This compound has firmly established its place as a premier primary standard in analytical chemistry. Its historical development, driven by the need for a versatile and reliable reference material, has culminated in its widespread use in both educational and professional laboratories. The high purity, stability, and dual functionality of KH(IO₃)₂ make it an indispensable tool for accurate quantitative analysis, particularly in the standardization of both basic and reducing titrants. The detailed protocols and comparative data provided in this guide underscore its value and provide a solid foundation for its effective application in research, quality control, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Potassium hydrogen iodate, primary standard, ACS, 99.95-100.05% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]

- 7. This compound, 99% - 13455-24-8 - Manufacturers & Suppliers in India [ottokemi.com]

Unveiling the Acidity: A Technical Guide to Potassium Hydrogen Diiodate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidic nature of potassium hydrogen diiodate (KH(IO₃)₂) solutions, a compound of significant interest in analytical chemistry and various research and development sectors. This document provides a comprehensive overview of its chemical properties, the equilibrium reactions governing its acidity, and detailed experimental protocols for its characterization.

Core Chemical Characteristics

This compound, also known as potassium biiodate, is an acidic salt with the chemical formula KH(IO₃)₂. It is a white, crystalline solid that is soluble in water. Its acidic nature in aqueous solutions is a key characteristic, making it a valuable primary standard for the standardization of bases.

Dissociation in Aqueous Solution

Upon dissolution in water, this compound dissociates into a potassium ion (K⁺) and a hydrogen diiodate ion ([H(IO₃)₂]⁻). The hydrogen diiodate ion is in equilibrium with iodic acid and iodate (B108269) ions, which ultimately leads to the release of hydronium ions (H₃O⁺), rendering the solution acidic.

The primary equilibrium reaction responsible for the acidity is:

[H(IO₃)₂]⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + 2IO₃⁻(aq)

The presence of the hydrogen ion within the hydrogen diiodate complex allows it to act as a Brønsted-Lowry acid, donating a proton to water.

Quantitative Data on Acidity

The acidic strength of a this compound solution is significant. The pH of these solutions is concentration-dependent. The following table summarizes the available quantitative data.

| Concentration (g/L) | Molarity (mol/L) | pH Range |

| 50 | ~0.128 | 1 - 2 |

Note: The molarity is calculated using the molar mass of KH(IO₃)₂ (389.91 g/mol ).

Experimental Determination of Acidity

The acidity of a this compound solution can be accurately determined through acid-base titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). Both potentiometric titration and titration with a colorimetric indicator are suitable methods.

Chemical Reaction in Titration

The neutralization reaction between this compound and sodium hydroxide is as follows:

KH(IO₃)₂(aq) + NaOH(aq) → KNa(IO₃)₂(aq) + H₂O(l)

This is a 1:1 stoichiometric reaction, which simplifies the calculation of the concentration of the acid.

Experimental Protocol: Potentiometric Titration

Potentiometric titration offers a precise method for determining the equivalence point of the titration without relying on a visual indicator.

Materials:

-

This compound (KH(IO₃)₂)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

-

Volumetric flasks

Procedure:

-

Preparation of KH(IO₃)₂ Solution: Accurately weigh a known mass of dry KH(IO₃)₂ and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration.

-

Titration Setup:

-

Pipette a precise volume of the KH(IO₃)₂ solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill a clean buret with the standardized NaOH solution and record the initial volume.

-

-

Titration:

-

Begin stirring the KH(IO₃)₂ solution at a moderate, constant rate.

-

Start adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.

-

As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Continue adding the titrant until the pH begins to plateau in the basic region.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

-

Use the volume of NaOH at the equivalence point and its known concentration to calculate the concentration of the KH(IO₃)₂ solution.

-

Visualizing the Experimental Workflow

The logical flow of the potentiometric titration experiment can be visualized using the following diagram generated with Graphviz.

Ruthenium(III) Chloride (CAS 13455-24-8): A Comprehensive Technical Guide for Researchers

Abstract

Ruthenium(III) chloride, identified by CAS number 13455-24-8, is a significant compound of ruthenium, existing typically as a hydrate (B1144303) (RuCl₃·xH₂O). It serves as a primary precursor for the synthesis of a vast array of other ruthenium compounds. Its utility spans from industrial catalysis to pioneering applications in medicinal chemistry, particularly in the development of novel anticancer agents. This document provides an in-depth overview of the physicochemical properties, primary applications, and relevant experimental considerations for professionals in research and drug development.

Physicochemical Properties

Ruthenium(III) chloride is a compound that can exist in both anhydrous and hydrated forms, with the hydrated form being more common in laboratory settings. The properties of these forms are summarized below.

| Property | Anhydrous Ruthenium(III) Chloride | Hydrated Ruthenium(III) Chloride |

| CAS Number | 10049-08-8 | 13455-24-8 |

| Molecular Formula | RuCl₃ | RuCl₃·xH₂O |

| Molecular Weight | 207.43 g/mol | Variable |

| Appearance | Black solid | Reddish-brown to black solid |

| Melting Point | >500 °C (decomposes) | Decomposes |

| Solubility in Water | Insoluble | Soluble |

| Solubility in other solvents | Insoluble in most solvents | Soluble in alcohols |

Key Applications in Research and Development

Ruthenium(III) chloride is a versatile starting material with numerous applications in both academic and industrial research.

Catalysis

It is a precursor for many catalytically active ruthenium complexes. These catalysts are employed in a variety of organic transformations, including:

-

Olefin metathesis

-

Hydrogenation reactions

-

Oxidation reactions

Precursor for Ruthenium Complexes

The majority of ruthenium chemistry begins with Ruthenium(III) chloride. It is the starting point for the synthesis of organometallic and coordination complexes of ruthenium, which are studied for their interesting electronic, magnetic, and photochemical properties.

Drug Development and Medicinal Chemistry

A significant area of research is the development of ruthenium-based anticancer drugs. Ruthenium complexes have shown promise as alternatives to platinum-based drugs like cisplatin, potentially offering a different mechanism of action and a more favorable side effect profile. Ruthenium(III) chloride is a common starting material for the synthesis of these novel therapeutic agents.

Experimental Protocols

Synthesis of a Ruthenium-Based Anticancer Precursor: [Ru(DMSO)₄Cl₂]

This protocol outlines the synthesis of an important intermediate used in the development of ruthenium-based drugs.

Materials:

-

Hydrated Ruthenium(III) chloride (RuCl₃·xH₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

A solution of hydrated Ruthenium(III) chloride in a mixture of DMSO and a small amount of hydrochloric acid is heated to reflux.

-

The reaction mixture is maintained at reflux for several hours, during which the color of the solution will change, indicating the formation of the complex.

-

After cooling to room temperature, the product is precipitated by the addition of ethanol or another suitable anti-solvent.

-

The precipitated solid is collected by vacuum filtration, washed with ethanol and diethyl ether to remove any unreacted starting materials and impurities.

-

The product is dried under vacuum to yield the [Ru(DMSO)₄Cl₂] complex.

Visualization of Logical Relationships and Workflows

Synthesis Workflow for Ruthenium-Based Drug Precursors

The following diagram illustrates the general workflow for the synthesis of a ruthenium-based drug precursor from Ruthenium(III) chloride.

Caption: A generalized workflow for synthesizing ruthenium drug precursors.

Conceptual Signaling Pathway for Ruthenium-Based Anticancer Drugs

While the exact mechanisms are still under investigation and vary between different ruthenium complexes, a generalized potential mechanism of action is depicted below.

A Technical Guide to the Molecular Formula and Weight of Potassium Hydrogen Diiodate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical formula and molecular weight of potassium hydrogen diiodate (also known as potassium biiodate). This compound is a valuable reagent in analytical chemistry, particularly in iodometric titrations, and serves as a primary standard.[1] Its stability and precise stoichiometry make it a critical component in various laboratory and developmental applications.[1]

Chemical Formula and Structure

This compound is an inorganic compound, an acid salt containing potassium cations (K⁺) and biiodate anions [H(IO₃)₂⁻]. The most common and structurally informative representation of its chemical formula is KH(IO₃)₂ .[1][2][3]

Alternatively, the formula can be expressed in the Hill system as HI₂KO₆ .[3][4][5][6][7] This format lists the elements alphabetically (after Carbon, which is not present, and Hydrogen), providing a standardized representation.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The accepted molecular weight for this compound is 389.91 g/mol .[1][2][4][5]

The table below outlines the atomic weights of each element in the KH(IO₃)₂ formula and demonstrates the calculation of the total molecular weight.

| Constituent Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Potassium | K | 1 | 39.098 | 39.098 |

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Iodine | I | 2 | 126.904 | 253.808 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | KH(IO₃)₂ | 389.908 |

Note: The commonly cited molecular weight is 389.91 g/mol , which is the rounded value of the calculated sum.[1][2][4][5]

Methodology for Molecular Weight Calculation

This section details the standard procedure for calculating the molecular weight of a chemical compound from its formula, using this compound as the example.

-

Identify the Chemical Formula : Obtain the verified chemical formula of the compound. For this compound, this is KH(IO₃)₂.

-

List Constituent Elements : Deconstruct the formula into its constituent elements: Potassium (K), Hydrogen (H), Iodine (I), and Oxygen (O).

-

Determine Atom Count : Count the number of atoms for each element in the formula.

-

K: 1

-

H: 1

-

I: 2

-

O: 3 * 2 = 6

-

-

Obtain Standard Atomic Weights : Refer to the IUPAC Periodic Table for the standard atomic weight of each element.

-

Calculate Total Mass : For each element, multiply its atom count by its standard atomic weight to find the total mass contribution.

-

Sum for Molecular Weight : Sum the total mass contributions of all elements to arrive at the final molecular weight of the compound.

The logical flow for this calculation is visualized in the diagram below.

Visualization of Molecular Composition

To understand the elemental makeup of this compound, the following diagram illustrates the relationship between the compound and its constituent atoms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, GR 99.5% 13455-24-8 India [ottokemi.com]

- 7. CAS RN 13455-24-8 | Fisher Scientific [fishersci.com]

Methodological & Application

Application Note: Standardization of Sodium Thiosulfate Using Potassium Hydrogen Diiodate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium thiosulfate (B1220275) (Na₂S₂O₃) is a crucial reagent in analytical chemistry, primarily used as a titrant in iodometric titrations.[1][2] Iodometry is an indirect titration method where an oxidizing agent is reacted with excess iodide ions to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.[3] However, sodium thiosulfate solutions are not stable over long periods and their concentration can change due to factors like bacterial action, acidity, and exposure to light. Therefore, for accurate and reliable analytical results, it is imperative to standardize the sodium thiosulfate solution periodically.

Potassium hydrogen diiodate, KH(IO₃)₂, is an excellent primary standard for this purpose.[4][5][6] It is a stable, non-hygroscopic solid with a high purity and a large molar mass, which minimizes weighing errors.[4][6] The standardization process is based on a redox reaction where a known amount of this compound reacts with an excess of potassium iodide (KI) in an acidic medium to liberate a precise amount of iodine (I₂).[7][8] This liberated iodine is then titrated with the sodium thiosulfate solution to a sharp endpoint, typically detected using a starch indicator.[9][10]

Principle of Standardization

The standardization is a two-step iodometric process:

-

Liberation of Iodine: A precisely weighed amount of the primary standard, this compound, reacts with an excess of potassium iodide in an acidic solution (e.g., using sulfuric acid). The iodate (B108269) ions (IO₃⁻) from KH(IO₃)₂ oxidize the iodide ions (I⁻) to form a stoichiometric amount of iodine (I₂). The solution turns a distinct yellow-brown color due to the formation of the triiodide ion (I₃⁻), which is more soluble in water than I₂.[9]

-

Titration with Thiosulfate: The liberated iodine is then immediately titrated with the sodium thiosulfate solution. The thiosulfate ions (S₂O₃²⁻) reduce the iodine back to iodide ions, causing the yellow-brown color to fade. When the solution becomes pale yellow, a starch indicator is added, forming a deep blue-black complex with the remaining iodine.[10][11] The titration is continued dropwise until the blue-black color disappears, indicating that all the iodine has been consumed. This is the endpoint of the titration.[9][10]

Governing Chemical Reactions:

-

Iodine Liberation: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[9] (Note: For KH(IO₃)₂, the overall reaction involves the diiodate ion) KH(IO₃)₂ + 10KI + 11H⁺ → 11K⁺ + 6I₂ + 6H₂O A more direct representation involving the iodate from KH(IO₃)₂ is: 2IO₃⁻ + 10I⁻ + 12H⁺ → 6I₂ + 6H₂O

-

Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[10]

From the stoichiometry, 1 mole of KH(IO₃)₂ ultimately reacts with 12 moles of Na₂S₂O₃. However, it is often simpler to calculate based on the liberated iodine. One mole of KIO₃ liberates 3 moles of I₂, which then react with 6 moles of Na₂S₂O₃.[1]

Experimental Protocols

Preparation of 0.01 M this compound (Primary Standard)

Materials:

-

This compound [KH(IO₃)₂], analytical reagent grade

-

Deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Dry the this compound at 105°C for 1-2 hours and cool in a desiccator.[5]

-

Accurately weigh approximately 0.3899 g of the dried KH(IO₃)₂ using an analytical balance.[4]

-

Carefully transfer the weighed solid into a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water and swirl gently to dissolve the solid completely.

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

Preparation of ~0.1 M Sodium Thiosulfate Solution

Materials:

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Deionized water (freshly boiled and cooled)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

1000 mL volumetric flask

-

Analytical balance

Procedure:

-

Weigh approximately 24.8 g of sodium thiosulfate pentahydrate.[2][7]

-

Transfer the solid to a 1000 mL volumetric flask.

-

Add approximately 0.2 g of sodium carbonate to act as a stabilizer.[2]

-

Add 800 mL of freshly boiled and cooled deionized water and swirl until the solid is completely dissolved.[7]

-

Dilute to the 1000 mL mark with the boiled deionized water.

-

Mix the solution thoroughly. It is recommended to let the solution stand for 24 hours before standardization.

Preparation of Starch Indicator Solution (1%)

Materials:

-

Soluble starch

-

Deionized water

Procedure:

-

Make a paste by triturating 1 g of soluble starch with about 5 mL of deionized water.[7]

-

Bring 100 mL of deionized water to a boil in a separate beaker.

-

Pour the starch paste into the boiling water with continuous stirring.[7]

-

Boil for another minute until the solution becomes clear or opalescent.

-

Allow the solution to cool. This solution should be prepared fresh daily as it deteriorates quickly.[9]

Standardization Titration Procedure

Materials & Equipment:

-

Prepared 0.01 M KH(IO₃)₂ solution

-

Prepared ~0.1 M Na₂S₂O₃ solution

-

Potassium iodide (KI), solid

-

Dilute sulfuric acid (e.g., 1 M H₂SO₄)

-

Starch indicator solution

-

25 mL pipette

-

50 mL burette

-

250 mL Erlenmeyer flasks (x3)

-

Graduated cylinders

Procedure:

-

Rinse and fill the 50 mL burette with the ~0.1 M sodium thiosulfate solution, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

-

Using a pipette, accurately transfer 25.00 mL of the standard 0.01 M this compound solution into a 250 mL Erlenmeyer flask.

-

Add approximately 2 g of solid potassium iodide and 5 mL of 1 M sulfuric acid to the flask.[7][12] Swirl gently to dissolve the KI. The solution will turn a dark yellow-brown.

-

Immediately begin titrating with the sodium thiosulfate solution, swirling the flask continuously.[5]

-

Continue the titration until the dark yellow-brown color fades to a pale yellow.[9][10]

-

Add 1-2 mL of the freshly prepared starch indicator solution. The solution will turn a deep blue-black color.[9][11]

-

Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.[10]

-

Record the final burette reading.

-

Repeat the titration at least two more times with fresh aliquots of the KH(IO₃)₂ solution. The volumes of titrant used should agree to within 0.1 mL.[9]

Data Presentation and Calculations

Example Titration Data

| Trial | Mass of KH(IO₃)₂ (g) in 100mL | Volume of KH(IO₃)₂ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) |

| 1 | 0.3899 | 25.00 | 0.10 | 24.15 | 24.05 |

| 2 | 0.3899 | 25.00 | 0.25 | 24.32 | 24.07 |

| 3 | 0.3899 | 25.00 | 0.15 | 24.23 | 24.08 |

Calculation of Sodium Thiosulfate Molarity

-

Calculate the molarity of the KH(IO₃)₂ solution:

-

Molar Mass of KH(IO₃)₂ = 389.91 g/mol [4]

-

Molarity = (Mass of KH(IO₃)₂) / (Molar Mass × Volume in L)

-

Molarity = (0.3899 g) / (389.91 g/mol × 0.100 L) = 0.0100 M

-

-

Calculate the moles of I₂ liberated:

-

From the reaction 2IO₃⁻ + 10I⁻ + 12H⁺ → 6I₂ + 6H₂O, 1 mole of KH(IO₃)₂ (which contains 2 moles of IO₃⁻) produces 6 moles of I₂.

-

Moles of KH(IO₃)₂ in 25 mL = 0.0100 mol/L × 0.02500 L = 0.000250 moles

-

Moles of I₂ = Moles of KH(IO₃)₂ × 6 = 0.000250 × 6 = 0.00150 moles

-

-

Calculate the molarity of the Na₂S₂O₃ solution:

-

From the reaction I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻, 1 mole of I₂ reacts with 2 moles of S₂O₃²⁻.

-

Moles of Na₂S₂O₃ = Moles of I₂ × 2 = 0.00150 × 2 = 0.00300 moles

-

Molarity of Na₂S₂O₃ = Moles of Na₂S₂O₃ / Average Volume of Na₂S₂O₃ in L

-

Average Volume = (24.05 + 24.07 + 24.08) / 3 = 24.07 mL = 0.02407 L

-

Molarity of Na₂S₂O₃ = 0.00300 moles / 0.02407 L = 0.1246 M

-

Visualizations

Caption: Workflow for the standardization of sodium thiosulfate.

Caption: Chemical reaction pathway for the iodometric titration.

References

- 1. hiranuma.com [hiranuma.com]

- 2. zenodo.org [zenodo.org]

- 3. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained [vedantu.com]

- 4. This compound [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. youtube.com [youtube.com]

- 9. pdst.ie [pdst.ie]

- 10. mccscience.yolasite.com [mccscience.yolasite.com]

- 11. canterbury.ac.nz [canterbury.ac.nz]

- 12. preparation and standardization of sodium thiosulfate.pptx [slideshare.net]

Determining Ascorbic Acid with Potassium Hydrogen Diiodate: A Detailed Protocol

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the determination of ascorbic acid (Vitamin C) using a redox titration with potassium hydrogen diiodate (KH(IO₃)₂). While potassium iodate (B108269) (KIO₃) is more commonly cited, this compound serves as an excellent primary standard for this analysis. The method is based on the oxidation of ascorbic acid by iodine, which is generated in situ from the reaction between this compound and potassium iodide in an acidic medium. This application note details both a direct and a back titration method, offering flexibility for different sample matrices and concentrations.

Principle

The determination of ascorbic acid using this compound is an iodometric titration. The fundamental principle involves the reaction of ascorbic acid with a precisely known amount of iodine. The iodine is generated in the reaction flask by the addition of this compound to a solution containing an excess of potassium iodide and acid.

The key reactions are as follows:

-

Generation of Iodine: In an acidic solution, hydrogen diiodate ions react with excess iodide ions to produce a stoichiometric amount of iodine. KH(IO₃)₂ + 10KI + 9H₂SO₄ → 6I₂ + 11KHSO₄ + 4H₂O

-

Reaction with Ascorbic Acid: The liberated iodine then rapidly oxidizes ascorbic acid to dehydroascorbic acid. C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

The endpoint of the titration is detected using a starch indicator. As long as ascorbic acid is present, the iodine generated is consumed. Once all the ascorbic acid has been oxidized, the first excess of iodine reacts with the starch to form a deep blue-black complex, signaling the endpoint.[1][2][3]

Experimental Protocols

Two primary methods can be employed for this analysis: a direct titration for straightforward samples and a back titration, which is particularly useful for samples where a slow reaction is anticipated or when the sample is colored.

Reagent Preparation

Proper preparation of reagents is critical for accurate results.

| Reagent | Preparation Instructions |

| Standard this compound Solution (approx. 0.01 N) | Accurately weigh approximately 0.325 g of primary standard grade this compound (KH(IO₃)₂). Quantitatively transfer to a 1 L volumetric flask, dissolve in distilled water, and dilute to the mark. Mix thoroughly. Calculate the exact normality. |

| Potassium Iodide (KI) Solution (10% w/v) | Dissolve 10 g of KI in 100 mL of distilled water. Store in a dark, amber bottle to prevent oxidation. |

| Sulfuric Acid (H₂SO₄) Solution (1 M) | Slowly add 56 mL of concentrated sulfuric acid to approximately 800 mL of distilled water in a beaker, with constant stirring. Allow to cool and then dilute to 1 L with distilled water. |

| Starch Indicator Solution (0.5% w/v) | Make a paste of 0.5 g of soluble starch in a small amount of cold distilled water. Pour this paste into 100 mL of boiling distilled water with continuous stirring. Cool before use. This solution should be prepared fresh daily. |

| Standard Sodium Thiosulfate (B1220275) Solution (approx. 0.1 N) (for back titration) | Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 L of freshly boiled and cooled distilled water. Add about 0.1 g of sodium carbonate as a stabilizer. Store in a well-stoppered amber bottle. This solution must be standardized against the primary standard this compound. |

Standardization of Sodium Thiosulfate Solution (for back titration)

-

Pipette 25.00 mL of the standard this compound solution into a 250 mL Erlenmeyer flask.

-

Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid.

-

Immediately titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color disappears completely.

-

Repeat the titration at least two more times and calculate the average normality of the sodium thiosulfate solution.

Sample Preparation

| Sample Type | Preparation Protocol |

| Vitamin C Tablets | Weigh and finely powder a known number of tablets (e.g., 10) to determine the average tablet weight. Accurately weigh a portion of the powder equivalent to about 100-150 mg of ascorbic acid. Dissolve in 100 mL of distilled water. Some insoluble binder may remain. |

| Fruit Juices | Strain fresh juice through cheesecloth to remove pulp and seeds.[2] For packaged juices, this may also be necessary if pulp is present. The juice can often be used directly or may require dilution with distilled water if the vitamin C content is high. |

| Fruits and Vegetables | Accurately weigh a 100 g sample and blend with about 50 mL of distilled water. Filter the mixture and wash the residue with several small portions of distilled water. Collect the filtrate and washings in a volumetric flask and dilute to a known volume (e.g., 250 mL). |

Protocol 1: Direct Titration

This method is suitable for clear or lightly colored samples.

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.

-

Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid.

-

Add 2 mL of starch indicator solution.

-

Titrate immediately with the standardized this compound solution.

-

The endpoint is reached when the solution shows the first permanent trace of a dark blue-black color.[1]

-

Record the volume of the titrant used.

-

Repeat the titration with two more aliquots of the sample solution to ensure concordant results.

Experimental Workflow: Direct Titration

Caption: Workflow for the direct titration of ascorbic acid.

Protocol 2: Back Titration

This method is advantageous for colored samples or when the reaction between ascorbic acid and iodine is slow.

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.

-

Add a precisely known excess volume of the standard this compound solution (e.g., 50.00 mL).

-

Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid. The solution will turn a dark reddish-brown due to the liberated iodine.

-

Allow the reaction to proceed for about 5 minutes, protecting the flask from direct sunlight.

-

Titrate the excess iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.[4]

-

Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Record the volume of sodium thiosulfate used.

-

Perform a blank titration by repeating the procedure without the sample to determine the total amount of iodine generated by the this compound.

Signaling Pathway: Redox Reactions

Caption: Key redox reactions in the titration process.

Data Presentation and Calculations

All quantitative data should be recorded in a structured format for clarity and ease of comparison.

Table 1: Standardization of Sodium Thiosulfate (Example Data)

| Trial | Volume of KH(IO₃)₂ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) |

| 1 | 25.00 | 0.10 | 24.95 | 24.85 |

| 2 | 25.00 | 0.25 | 25.15 | 24.90 |

| 3 | 25.00 | 0.15 | 25.00 | 24.85 |

| Average | 24.87 |

Table 2: Direct Titration of Ascorbic Acid Sample (Example Data)

| Trial | Sample Volume (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KH(IO₃)₂ (mL) |

| 1 | 25.00 | 0.50 | 15.60 | 15.10 |

| 2 | 25.00 | 0.20 | 15.25 | 15.05 |

| 3 | 25.00 | 0.35 | 15.45 | 15.10 |

| Average | 15.08 |

Calculations

For Direct Titration:

-

Normality of KH(IO₃)₂ (N_KHIO32): N = (grams of KH(IO₃)₂) / (Equivalent Weight of KH(IO₃)₂ * Volume in L) The equivalent weight of KH(IO₃)₂ in this reaction is its molar mass (389.912 g/mol ) divided by 12, as 1 mole of KH(IO₃)₂ produces 6 moles of I₂, which is equivalent to 12 electrons.

-

Equivalents of KH(IO₃)₂ used: Equivalents = N_KHIO32 * Volume of KH(IO₃)₂ used (in L)

-

Equivalents of Ascorbic Acid in sample: At the endpoint, Equivalents of KH(IO₃)₂ = Equivalents of Ascorbic Acid

-

Mass of Ascorbic Acid (in g): Mass = Equivalents of Ascorbic Acid * Equivalent Weight of Ascorbic Acid The equivalent weight of ascorbic acid (C₆H₈O₆) is its molar mass (176.12 g/mol ) divided by 2, as it loses 2 electrons upon oxidation.

-

Concentration of Ascorbic Acid (in mg/mL): Concentration = (Mass of Ascorbic Acid in mg) / (Volume of sample aliquot in mL)

For Back Titration:

-

Total equivalents of I₂ generated: Equivalents_total = N_KHIO32 * Volume of KH(IO₃)₂ added (in L)

-

Equivalents of excess I₂ (from thiosulfate titration): Equivalents_excess = N_Na2S2O3 * Volume of Na₂S₂O₃ used (in L)

-

Equivalents of I₂ reacted with Ascorbic Acid: Equivalents_reacted = Equivalents_total - Equivalents_excess

-

Mass of Ascorbic Acid (in g): Mass = Equivalents_reacted * Equivalent Weight of Ascorbic Acid

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.

-

Handle concentrated sulfuric acid with extreme care in a fume hood.

-

This compound and potassium iodide can be harmful if ingested. Avoid contact with skin and eyes.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes: Potassium Hydrogen Diiodate in Iodometric Redox Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen diiodate, KH(IO₃)₂, is a robust and highly pure primary standard, making it an excellent choice for a wide range of applications in analytical chemistry, particularly in iodometric redox titrations.[1][2] Its stability, high molecular weight, and non-hygroscopic nature ensure that standard solutions can be prepared with a high degree of accuracy.[2] These application notes provide detailed protocols for the use of this compound in the standardization of sodium thiosulfate (B1220275) and the subsequent determination of analytes such as ascorbic acid and sulfite.

Principle of Iodometric Titration using this compound

The core principle of using this compound in iodometric titrations involves a two-step reaction process. First, in the presence of excess potassium iodide (KI) and an acidic solution, a precise amount of this compound liberates a stoichiometric quantity of iodine (I₂).

Reaction 1: Liberation of Iodine KH(IO₃)₂ + 10KI + 11H⁺ → 6I₂ + 11K⁺ + 6H₂O

The liberated iodine is then titrated with a sodium thiosulfate (Na₂S₂O₃) solution. The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with excess iodine. The disappearance of this blue color marks the completion of the reaction.

Reaction 2: Titration of Iodine I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | KH(IO₃)₂ |

| Molecular Weight | 389.91 g/mol |

| Purity (Assay by titration) | 99.95 - 100.05%[2] |

| Appearance | White crystalline powder[2] |

| Solubility in Water | Sparingly and slowly soluble |

Table 2: Representative Data for Standardization of 0.1 M Sodium Thiosulfate

| Trial | Mass of KH(IO₃)₂ (g) | Molarity of KH(IO₃)₂ (M) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity of Na₂S₂O₃ (M) |

| 1 | 0.1285 | 0.0033 | 20.10 | 0.0995 |

| 2 | 0.1302 | 0.0033 | 20.35 | 0.0993 |

| 3 | 0.1293 | 0.0033 | 20.20 | 0.0994 |

| Average | 0.0994 |

Experimental Protocols

Protocol 1: Preparation of a Standard 0.01 M this compound Solution

Materials:

-

This compound (KH(IO₃)₂), primary standard grade

-

Deionized water

-

1000 mL volumetric flask

-

Analytical balance

-

Weighing paper

Procedure:

-

Accurately weigh approximately 3.899 g of previously dried this compound onto a weighing paper using an analytical balance.

-

Quantitatively transfer the weighed KH(IO₃)₂ into a 1000 mL volumetric flask.

-

Add approximately 500 mL of deionized water to the flask and swirl gently to dissolve the solid. The dissolution may be slow.

-

Once the solid is completely dissolved, dilute the solution to the calibration mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Calculate the exact molarity of the solution based on the mass of KH(IO₃)₂ used.

Protocol 2: Standardization of a ~0.1 M Sodium Thiosulfate Solution

Materials:

-

Standard 0.01 M this compound solution

-

Sodium thiosulfate (Na₂S₂O₃·5H₂O) solution (to be standardized)

-

Potassium iodide (KI), solid

-

Sulfuric acid (H₂SO₄), 1 M

-

Starch indicator solution (1%)

-

250 mL Erlenmeyer flasks

-

50 mL burette

-

25 mL pipette

Procedure:

-

Rinse and fill the 50 mL burette with the sodium thiosulfate solution to be standardized. Record the initial volume.

-

Using a pipette, accurately transfer 25.00 mL of the standard 0.01 M this compound solution into a 250 mL Erlenmeyer flask.

-

Add approximately 2 g of potassium iodide and 10 mL of 1 M sulfuric acid to the flask. Swirl gently to dissolve the KI. The solution will turn a deep yellow-brown due to the liberated iodine.

-

Immediately begin titrating with the sodium thiosulfate solution.

-

Continue the titration until the color of the solution fades to a pale yellow.

-

Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue titrating dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

-

Record the final volume of the sodium thiosulfate solution.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the molarity of the sodium thiosulfate solution using the average titration volume.

Protocol 3: Determination of Ascorbic Acid in a Vitamin C Tablet

Materials:

-

Standardized ~0.1 M Sodium Thiosulfate solution

-

Standard 0.01 M this compound solution

-

Vitamin C tablet

-

Potassium iodide (KI), solid

-

Sulfuric acid (H₂SO₄), 1 M

-

Starch indicator solution (1%)

-

Mortar and pestle

-

Volumetric flasks, pipettes, and burette

Procedure:

-

Accurately weigh a Vitamin C tablet and then crush it into a fine powder using a mortar and pestle.

-

Quantitatively transfer a known mass of the powdered tablet (e.g., 0.25 g) to a 250 mL volumetric flask, dissolve it in deionized water, and dilute to the mark.

-

Pipette 25.00 mL of this sample solution into a 250 mL Erlenmeyer flask.

-

Add approximately 1 g of potassium iodide and 10 mL of 1 M sulfuric acid.

-

Add a known excess volume (e.g., 50.00 mL) of the standard 0.01 M this compound solution. The solution will turn dark as iodine is liberated and some is consumed by the ascorbic acid.

-

Titrate the excess, unreacted iodine with the standardized ~0.1 M sodium thiosulfate solution, following steps 5-8 from Protocol 2.

-

Calculate the amount of iodine that reacted with the ascorbic acid (total iodine liberated minus the excess iodine titrated).

-

From this, calculate the mass of ascorbic acid in the aliquot and, subsequently, in the original tablet.

Mandatory Visualizations

Caption: Experimental workflow for iodometric titration.

Caption: Chemical reaction pathway for the titration.

References

Application of Potassium Biiodate in Pharmaceutical Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium biiodate (KH(IO₃)₂) is a versatile and stable primary standard with significant applications in pharmaceutical analysis.[1] Its utility stems from its role as a potent oxidizing agent in iodometric and iodatometric titrations, allowing for the precise quantification of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of potassium biiodate in the analysis of several key pharmaceuticals.

Potassium biiodate can be used both as a basimetric and an oxidimetric standard.[2] It offers the advantage of a high equivalent weight, particularly in the standardization of bases.[1][2] In redox titrations, it serves as a stable source of iodine, which is liberated in the presence of potassium iodide and an acidic medium. The liberated iodine can then be used to titrate reducing agents.

Principle of Iodometric Titration using Potassium Biiodate

The fundamental principle behind the use of potassium biiodate in the analysis of reducing drugs is a redox reaction. In an acidic solution and in the presence of excess potassium iodide (KI), potassium biiodate (or potassium iodate (B108269), KIO₃) liberates a precise amount of iodine (I₂). This liberated iodine then oxidizes the analyte (the drug). The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with excess iodine.

The key reactions are as follows:

-

Liberation of Iodine: KH(IO₃)₂ + 10KI + 11H⁺ → 6I₂ + 11K⁺ + 6H₂O or more commonly with potassium iodate: KIO₃ + 5KI + 6H⁺ → 3I₂ + 6K⁺ + 3H₂O

-

Reaction with the Analyte (using Ascorbic Acid as an example): C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺

-

Endpoint Detection: I₂ + Starch → Blue-Black Complex